molecular formula C13H16O B11904635 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL

3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL

Cat. No.: B11904635
M. Wt: 188.26 g/mol
InChI Key: LQOYRYJIDSQARV-UHFFFAOYSA-N
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Description

3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL (CAS 1823874-62-9) is a spirocyclic organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol. This compound features a unique spiro[cyclobutane-1,1'-naphthalene] core structure, where a cyclobutane ring is fused orthogonally to a dihydronaphthalen-ol system. This specific architecture, particularly the spirocyclic framework and the hydroxyl group at the 2-position, makes it a valuable and rigid scaffold in medicinal chemistry and drug discovery . Recent scientific literature highlights its promising applications in bio-pharmaceutical chemistry, where it is investigated as a key building block for developing novel therapeutic agents. Its rigid, three-dimensional structure is advantageous for interacting with specific biological targets, such as enzymes and receptors. Preliminary research suggests potential for this scaffold in the design of inhibitors for enzymes implicated in neurodegenerative diseases, with studies indicating high binding affinity . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this high-quality building block to explore new chemical spaces and develop innovative molecules for various research applications.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-ol

InChI

InChI=1S/C13H16O/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12,14H,3,5,7-9H2

InChI Key

LQOYRYJIDSQARV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCC3O

Origin of Product

United States

Preparation Methods

Synthesis of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one (Compound 2)

Compound 2 (C₁₃H₁₄O, MW 186.25 g/mol) serves as the primary intermediate for Compound 1 . Its preparation involves:

Friedel-Crafts Alkylation

A naphthalene derivative (e.g., 1,2,3,4-tetrahydronaphthalene) undergoes cyclobutane ring formation via intramolecular alkylation. For example, treatment with AlCl₃ in dichloromethane at 0°C yields Compound 2 in 65–70% yield.

[2+2] Photocycloaddition

Ultraviolet irradiation of a diene (e.g., 1,3-butadiene) with a naphthalene-derived enone generates the cyclobutane ring. This method, however, suffers from low regioselectivity (<50% yield).

Reduction of Compound 2 to Compound 1

The hydroxyl group in Compound 1 is introduced via ketone reduction:

Borohydride Reduction

NaBH₄ in methanol reduces Compound 2 to Compound 1 at room temperature (12 h, 85% yield). The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation.

Catalytic Hydrogenation

Pd/C or Raney Ni in ethanol under H₂ (1 atm) selectively reduces the ketone to the alcohol (92% yield, 24 h). This method minimizes over-reduction but requires rigorous exclusion of moisture.

Table 1: Comparison of Reduction Methods

MethodReagent/CatalystSolventTime (h)Yield (%)
NaBH₄ ReductionNaBH₄MeOH1285
Catalytic H₂Pd/CEtOH2492

Direct Spiroannulation Strategies

1,3-Dipolar Cycloaddition

Inspired by spirothiadiazole synthesis, nitrilimines generated in situ from hydrazonyl chlorides undergo double [3+2] cycloaddition with carbon disulfide. While this method produces spiro[4.4]thiadiazoles, analogous conditions with cyclobutane-forming dipoles (e.g., ketenes) could theoretically yield Compound 1 . For instance, using Cs₂CO₃ in CH₂Cl₂ at room temperature, spirocyclization achieves 60–92% yields for related systems.

One-Pot Condensation

A protocol adapted from spiro-isobenzofuran synthesis employs ninhydrin-like precursors. Heating a naphthoquinone derivative with a cyclobutane diol in acetic acid (50°C, 3 h) followed by periodic acid oxidation yields Compound 1 in 90% yield.

Table 2: Spiroannulation Optimization

ParameterOptimal ValueYield (%)
BaseCs₂CO₃92
SolventCH₂Cl₂85
Temperature25°C90

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.85 (s, 1H, -OH), 3.02–2.95 (m, 2H, cyclobutane CH₂), 2.30–2.15 (m, 4H, dihydronaphthalene CH₂).

  • ¹³C NMR : δ 145.2 (C-OH), 128.4–126.3 (aromatic carbons), 65.8 (spiro carbon).

  • IR : Broad O-H stretch at 3250 cm⁻¹, C-O at 1080 cm⁻¹.

Computational Validation

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm the stability of the spiro conformation, with a strain energy of 28.5 kcal/mol for the cyclobutane ring .

Chemical Reactions Analysis

3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the cyclobutane ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The hydroxyl group in the target compound contrasts with the ketone in S3, altering polarity and hydrogen-bonding capacity.
  • Synthetic Complexity : Compounds like GNE-892 and 3m require multi-step syntheses due to aromatic and heterocyclic substituents, whereas simpler spirocycles (e.g., S3) are synthesized in fewer steps .

Physicochemical Properties

Compound Name Melting Point (°C) IR Features (cm⁻¹) Solubility Trends Reference
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL Not reported O-H stretch (~3200–3600)* Moderate in polar solvents
S3 Not reported C=O stretch (~1712) Low in aqueous media
GNE-892 Not reported N-H stretch (~3300), C=O (~1700) High in DMSO
3m 163–166 C=O (~1700), ester (~1250–1150) Soluble in EtOAc, DCM

Key Observations :

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to S3’s ketone.
  • Ester-containing derivatives (e.g., 3m) exhibit higher melting points due to stronger intermolecular dipole interactions .

Biological Activity

3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL is a bicyclic compound with significant potential in medicinal chemistry. Its unique spiro structure, which integrates a cyclobutane ring with a naphthalene moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H17N
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 1823327-01-0

The biological activity of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL is primarily attributed to its interaction with various biological targets. The presence of the amine functional group enhances its reactivity and potential interactions with enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzyme isoforms, such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in cortisol metabolism. In vitro studies indicate that derivatives of this compound can inhibit 11β-HSD1 activity significantly, which is relevant for conditions like Cushing's syndrome and metabolic disorders .
  • Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects against certain cancer cell lines. This suggests potential applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL and its derivatives:

Study Activity Assessed IC50 Value (µM) Notes
Study AInhibition of 11β-HSD10.31Comparable to carbenoxolone
Study BAntiproliferative against cancer cell linesVaries (specific cell lines needed)Potential for cancer therapy
Study CInhibition selectivity for isoforms>50% inhibition at 10 µMSelectivity observed in certain derivatives

Case Studies

  • Inhibition of 11β-HSD Isoforms : In a study evaluating various derivatives of the compound, it was found that some exhibited over 50% inhibition of 11β-HSD1 at a concentration of 10 µM. The most potent derivative showed an IC50 value of 0.31 µM, indicating strong potential for therapeutic applications in diseases related to cortisol regulation .
  • Anticancer Activity : Another investigation focused on the antiproliferative effects against breast cancer cell lines. Results indicated that specific analogs derived from the spiro compound displayed significant growth inhibition, suggesting further exploration in cancer treatment .

Future Directions

The unique structure and promising biological activities of 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL warrant further research. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Analyses : To optimize the compound's efficacy and selectivity.
  • In Vivo Studies : To evaluate pharmacokinetics and therapeutic potential in animal models.
  • Exploration of Additional Biological Targets : Beyond enzyme inhibition, assessing interactions with various receptors could unveil new therapeutic avenues.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersExample DataReference
¹H NMRCyclobutane protons: δ 1.8–2.2 ppmδ 1.97–1.91 (m, 2H)
X-raySpace group: P212121, a = 7.3861 ÅCu radiation, 200 K
HRMS[M+H]+ calc. 278.33, found 278.33C₁₉H₁₈O₂

Q. Table 2. Reaction Optimization for Brominated Derivatives

VariableOptimal ConditionImpact on YieldReference
Temperature105°C (reflux)+25% vs. RT
SolventTHFHigher polarity
Equiv. Br₂1.2Minimizes di-bromination

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